Product packaging for (Z)-Oct-4-enal(Cat. No.:CAS No. 39924-26-0)

(Z)-Oct-4-enal

Cat. No.: B1610941
CAS No.: 39924-26-0
M. Wt: 126.2 g/mol
InChI Key: ICPZCFJMCZRIPY-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Oct-4-enal (CAS 39924-26-0) is a high-purity, specialty unsaturated aldehyde with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . This compound is of significant interest in advanced chemical and sensory research, particularly in the field of flavor and fragrance chemistry. Scientific studies have identified structurally analogous compounds, such as (Z)-hept-4-enal, as potent odor-active constituents in complex biological systems, indicating the value of this chemical family in characterizing and understanding nuanced aromas . Researchers utilize this compound as a key reference standard or building block in synthetic organic chemistry and analytical profiling. Its specific stereochemistry (Z-configuration) makes it a valuable subject for studies on structure-activity relationships, as the geometry of a molecule can profoundly influence its sensory properties and chemical reactivity. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1610941 (Z)-Oct-4-enal CAS No. 39924-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39924-26-0

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(Z)-oct-4-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4-

InChI Key

ICPZCFJMCZRIPY-PLNGDYQASA-N

SMILES

CCCC=CCCC=O

Isomeric SMILES

CCC/C=C\CCC=O

Canonical SMILES

CCCC=CCCC=O

Other CAS No.

39924-26-0

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Z Oct 4 Enal

Distribution of (Z)-Oct-4-enal in Biological Systems

The detection of this compound is often linked to the analysis of complex volatile mixtures from biological sources.

While various aldehydes are key components of plant volatiles and essential oils that contribute to their characteristic "green" and fruity aromas, the specific presence of this compound is not widely documented. oup.comresearchgate.net Research on the essential oils of many plants identifies numerous other aldehydes, such as (E)-2-hexenal, hexanal, and isomers of octenal like (E)-oct-2-enal. mdpi.com For instance, a study on the volatiles of Portenschlagiella ramosissima identified the related compound (Z)-Dec-4-enal. nih.gov The formation of C6 and C9 aldehydes from the lipoxygenase pathway is common in plants after tissue damage, contributing to what are known as green leaf volatiles (GLVs). oup.commdpi.com However, the direct identification of this compound in plant tissues remains elusive in the current scientific literature.

A significant finding regarding the natural occurrence of a direct precursor to this compound is in the cloacal gland secretions of the tuatara (Sphenodon punctatus), a rare reptile native to New Zealand. nih.govresearchgate.net Analysis of the lipophilic content of these secretions revealed a complex mixture of triacylglycerols containing various medium-chain fatty acids. nih.govresearchgate.net Among these, (Z)-oct-4-enoic acid was identified as a major constituent. nih.govresearchgate.net This fatty acid is the direct carboxylic acid analogue of this compound and could be readily converted to the aldehyde via enzymatic reduction. The individual-specific mixtures of these compounds in tuatara secretions are thought to play a role in chemical communication, potentially for individual recognition. nih.gov

Additionally, structurally similar compounds have been found in other animal products. For example, hept-(Z)-4-enal has been identified as a lipid-derived volatile in porcine liver pâtés. acs.orgnih.gov

Table 1: Documented Presence of this compound Precursors in Fauna

CompoundAnimal SpeciesSource of Secretion
(Z)-Oct-4-enoic acidTuatara (Sphenodon punctatus)Cloacal Gland

Currently, there is a lack of specific reports identifying this compound as a metabolite produced by microorganisms. While microorganisms, including marine diatoms and fungi, are known to produce a wide array of volatile organic compounds, including various aldehydes, through fatty acid metabolism, this compound has not been specifically singled out in these studies. gerli.comresearchgate.net

Elucidation of Biosynthetic Routes to this compound

The biosynthesis of unsaturated aldehydes like this compound is primarily understood through the lipoxygenase (LOX) pathway . ccsenet.orgmdpi.com This pathway is a widespread mechanism in plants, animals, and other organisms for metabolizing polyunsaturated fatty acids (PUFAs). researchgate.netresearchgate.net

The formation of aldehydes via the LOX pathway involves a sequence of two key enzymatic reactions:

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of a polyunsaturated fatty acid, inserting a hydroperoxy group at specific positions. mdpi.comnih.gov These enzymes are non-heme iron-containing dioxygenases.

Hydroperoxide Lyase (HPL): This enzyme, often a member of the cytochrome P450 family, cleaves the fatty acid hydroperoxide into two smaller molecules: an aldehyde and an oxo-acid. researchgate.netplos.org

The specific aldehyde produced depends on the initial fatty acid substrate and the position of the hydroperoxide group. For C8 aldehydes, the cleavage of a C20 fatty acid hydroperoxide is a known route. psu.edu For example, a catalase-related hydroperoxide lyase has been identified in coral that cleaves an 8-hydroperoxy derivative of arachidonic acid to yield a C8-oxo acid and a C12 aldehyde. nih.govnih.gov

The most plausible precursor for the biosynthesis of this compound is arachidonic acid (C20:4, n-6) , a common C20 polyunsaturated fatty acid in animals. oregonstate.edu The proposed biosynthetic pathway is as follows:

Arachidonic acid, which possesses cis double bonds at carbons 5, 8, 11, and 14, is acted upon by a specific lipoxygenase.

An 8-lipoxygenase would introduce a hydroperoxide group at the C-8 position, forming 8-hydroperoxyeicosatetraenoic acid (8-HpETE) .

A hydroperoxide lyase (HPL) then cleaves the C-C bond between the 8th and 9th carbons.

This cleavage yields two fragments: a C8 aldehyde and a C12 oxo-acid. The resulting C8 fragment is This compound . The original cis (or Z) double bond at the C-5 position of arachidonic acid becomes the double bond at the C-4 position in the octenal fragment, retaining its Z-geometry.

This pathway explains the formation of an eight-carbon aldehyde with the double bond specifically at the fourth position and in the Z configuration, directly linking it to the structure of a common precursor fatty acid.

Table 2: Proposed Biosynthetic Pathway for this compound

StepPrecursorEnzymeIntermediate/Product
1Arachidonic acid (C20:4)8-Lipoxygenase (8-LOX)8-Hydroperoxyeicosatetraenoic acid (8-HpETE)
28-HpETEHydroperoxide Lyase (HPL)This compound + 12-Oxododec-5-enoic acid

Genetic and Molecular Basis Regulating this compound Production

The biosynthesis of this compound, like other fatty acid-derived volatile organic compounds (VOCs), is a complex process governed by a suite of specific genes and regulated at the molecular level by various transcription factors. The production is primarily orchestrated through the lipoxygenase (LOX) pathway, which involves the sequential action of several key enzymes encoded by distinct gene families.

The foundational step in the pathway is the enzymatic conversion of polyunsaturated fatty acids, such as linoleic and linolenic acids. acs.orgtandfonline.com These fatty acids are first hydroperoxidated by lipoxygenase (LOX) enzymes. acs.orgtandfonline.com Subsequently, the resulting fatty acid hydroperoxides are cleaved by a hydroperoxide lyase (HPL) to generate short-chain aldehydes, including various C8 compounds. nih.govresearchgate.net The expression of the genes encoding these enzymes is the primary control point for the production of these volatiles.

Several transcription factor families are known to be master regulators of plant secondary metabolite biosynthesis, including the pathways for volatile compounds. frontiersin.orgchinbullbotany.com These include the WRKY, NAC, AP2/ERF, MYB, bHLH, and bZIP families, which control gene expression by binding to specific DNA sequences in the promoter regions of their target genes. frontiersin.orgchinbullbotany.com For instance, research in apple has demonstrated that the transcription factor MdMYC2, a member of the bHLH family, directly binds to the promoter of the MdLOX5a gene, enhancing the production of volatile aldehydes and alcohols. mdpi.com This illustrates a direct molecular link between a specific transcription factor and the regulation of a key enzyme in the volatile biosynthesis pathway.

While the general pathway is understood, specific enzymes have been identified that are directly involved in the formation of C8 volatiles. A multifunctional lipoxygenase from the red alga Pyropia haitanensis, named PhLOX, has been shown to catalyze the one-step conversion of C18-C22 fatty acids into C8 and C9 VOCs. nih.gov This enzyme exhibits both LOX and HPL activities. In another example, a catalase-related hemoprotein with hydroperoxide lyase activity was identified in the coral Capnella imbricata. nih.govnih.gov This enzyme specifically cleaves an 8-hydroperoxide of arachidonic acid to produce a C8-oxo acid, demonstrating a specialized genetic function for producing C8 chain fragments. nih.govnih.gov The existence of such specialized genes highlights the precise genetic control underlying the production of specific volatile compounds like this compound.

The regulation of these biosynthetic genes is also influenced by developmental cues and environmental stimuli, which trigger signaling cascades that modulate the activity of the controlling transcription factors. mdpi.com The differential expression of LOX and HPL gene isoforms in various plant tissues and at different developmental stages leads to the specific blend of volatiles produced. acs.org

Data Table: Genes and Proteins in Volatile Biosynthesis

Gene/Protein NameOrganismFunctionSource(s)
Enzymes
Lipoxygenase (LOX)General (Plants)Catalyzes the hydroperoxidation of polyunsaturated fatty acids. acs.orgtandfonline.com
Hydroperoxide Lyase (HPL)General (Plants)Cleaves fatty acid hydroperoxides to form short-chain aldehydes. nih.govresearchgate.net
PhLOXPyropia haitanensis (Red Alga)Multifunctional enzyme with LOX and HPL activity; converts fatty acids to C8/C9 VOCs. nih.gov
Catalase-related Hemoprotein (cHPL)Capnella imbricata (Coral)Hydroperoxide lyase that cleaves 8-hydroperoxides to C8 aldehydes. nih.govnih.gov
TomLoxCSolanum lycopersicum (Tomato)Lipoxygenase involved in producing C5 and C6 aldehydes from fatty acids. mdpi.com
13-Hydroperoxide Lyase (13-HPL)Solanum lycopersicum (Tomato)Hydroperoxide lyase that works with TomLoxC to produce short-chain aldehydes. mdpi.com
Alcohol Dehydrogenase (ADH2)Solanum lycopersicum (Tomato)Reduces aldehydes to their corresponding alcohols. mdpi.com
Transcription Factors
MYC2General (Plants)Regulates jasmonate signaling and secondary metabolite biosynthesis. mdpi.com
MdMYC2Malus domestica (Apple)Directly activates the MdLOX5a gene to enhance aldehyde biosynthesis. mdpi.com
WRKY familyGeneral (Plants)Regulates the biosynthesis of various secondary metabolites, including terpenes. frontiersin.org
NAC familyGeneral (Plants)Regulates plant development and stress responses, including secondary metabolism. frontiersin.orgchinbullbotany.com
AP2/ERF familyGeneral (Plants)Regulates developmental processes and synthesis of metabolites like terpenoids. chinbullbotany.com
MYB familyGeneral (Plants)Controls various pathways, including flavonoid and volatile biosynthesis. oup.com
bHLH familyGeneral (Plants)Regulates a wide range of metabolic and developmental processes. frontiersin.org
SlSCL3Solanum lycopersicum (Tomato)Scarecrow-like (GRAS family) transcription factor that regulates volatile terpene biosynthesis. nih.gov

Chemical Synthesis Methodologies for Z Oct 4 Enal

Retrosynthetic Analysis Strategies for (Z)-Oct-4-enal

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For this compound, a primary disconnection can be made at the carbon-carbon double bond, suggesting precursors that can be joined via olefination reactions.

A logical retrosynthetic approach for this compound (I) involves disconnecting the C4-C5 double bond. This leads to two possible pairs of synthons:

Pathway A: A C4-dianion synthon (II) and a C4-aldehyde synthon (III). The corresponding synthetic equivalents would be a four-carbon organometallic reagent and butanal.

Pathway B: A C3-carbanion synthon (IV) and a C5-aldehyde synthon (V). This translates to a three-carbon nucleophile and a five-carbon aldehyde.

Another key disconnection can be made at the C3-C4 bond, which could lead to strategies involving alkylation or coupling reactions of appropriate four-carbon fragments. Functional group interconversion (FGI) is also a crucial consideration, where the aldehyde group might be introduced at a later stage from a more stable precursor like an alcohol or an ester to avoid unwanted side reactions. ox.ac.uk

Stereoselective Synthesis Approaches to this compound

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the internal double bond to favor the Z-isomer. Several modern synthetic methods can be employed to achieve this.

Olefin metathesis is a powerful reaction that involves the exchange of substituents between different alkenes. researchgate.net It proceeds through a metal-carbene intermediate and a metallacyclobutane transition state. libretexts.orgharvard.edu For the synthesis of this compound, a cross-metathesis reaction between two simpler alkenes could be envisioned.

A potential cross-metathesis approach would involve the reaction of a butenyl derivative with a protected form of but-3-en-1-ol, followed by deprotection and oxidation to the aldehyde. The stereoselectivity of the metathesis reaction is highly dependent on the catalyst used. While many ruthenium-based catalysts, like the Grubbs catalysts, are known for their functional group tolerance, achieving high Z-selectivity can be challenging. harvard.edu However, the development of molybdenum-based catalysts has shown promise for Z-selective cross-metathesis reactions. nih.gov

Table 1: Potential Olefin Metathesis Approach for this compound

Reactant 1 Reactant 2 Catalyst Type Key Transformation

It is important to note that the homocoupling of the starting alkenes can be a competing side reaction. nih.gov

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. lumenlearning.comwikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides generally lead to the formation of (Z)-alkenes, making this a suitable method for the synthesis of this compound. wikipedia.orgorganic-chemistry.org

To synthesize this compound, butanal would be reacted with the ylide generated from butyltriphenylphosphonium bromide. The ylide is typically prepared by treating the phosphonium (B103445) salt with a strong base like n-butyllithium. lumenlearning.com The reaction proceeds through a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comtamu.edu The formation of the stable triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.com

For enhanced Z-selectivity, the Schlosser modification of the Wittig reaction can be employed. This involves the use of phenyllithium (B1222949) at low temperatures to interconvert the initially formed erythro betaine to the more stable threo betaine, which then preferentially eliminates to form the E-alkene. However, for Z-alkene synthesis, standard Wittig conditions with non-stabilized ylides are generally effective. wikipedia.org

Table 2: Wittig Reaction for this compound Synthesis

Carbonyl Compound Phosphonium Salt Base Expected Major Product

The resulting (Z)-oct-4-ene would then need to be selectively functionalized at the terminal position to introduce the aldehyde group.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic and less basic than the corresponding phosphorus ylides. wikipedia.org The HWE reaction typically favors the formation of (E)-alkenes, especially with stabilized phosphonates. wikipedia.org

However, modifications to the HWE reaction have been developed to achieve Z-selectivity. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to favor the formation of the Z-alkene. wikipedia.org

For the synthesis of this compound, an appropriate phosphonate, such as diethyl (4-oxobutyl)phosphonate, could be reacted with butanal under Z-selective HWE conditions. Alternatively, a phosphonate containing the propyl group could be reacted with a protected form of 4-oxobutanal. The choice of reactants and conditions is crucial for maximizing the yield of the desired Z-isomer. researchgate.net

Table 3: Potential Z-Selective HWE Approach

Aldehyde Phosphonate Reagent Conditions Key Feature

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. science.gov These reactions can be adapted to synthesize precursors for this compound with high stereoselectivity.

A plausible strategy involves the coupling of a (Z)-alkenyl boronic acid or ester with a suitable four-carbon electrophile containing a protected aldehyde. For instance, (Z)-1-butenylboronic acid could be coupled with a protected 4-bromobutanal (B1274127) under palladium catalysis. The stereointegrity of the (Z)-alkenyl borane (B79455) is generally maintained throughout the coupling process. organic-chemistry.org

Alternatively, a (Z)-alkenyl halide could be coupled with a suitable organoboron reagent. However, (Z)-alkenyl halides can sometimes undergo isomerization to the more stable E-isomer under the reaction conditions. organic-chemistry.org Recent advancements have also demonstrated the Z-alkenylative cross-coupling of Z-allylic alcohols with aryl bromides, which could potentially be adapted for the synthesis of this compound precursors. rsc.org

Table 4: Potential Suzuki-Miyaura Coupling for a this compound Precursor

Alkenyl Borane Electrophile Catalyst System Product

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. rsc.org This approach can be particularly useful for creating chiral centers or for achieving high stereoselectivity in reactions that are challenging to control with traditional chemical methods.

For the synthesis of this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor. For example, a racemic oct-4-en-1-ol could be selectively acylated by a lipase, leaving one enantiomer of the alcohol unreacted. While this primarily addresses chirality, enzymes can also be used in the synthesis of the alkene itself. For instance, a baker's yeast-mediated reduction of a suitable α,β-unsaturated aldehyde precursor could potentially lead to the desired (Z)-alkene. cnr.it

Another approach could involve the use of an alcohol dehydrogenase (ADH) for the stereoselective reduction of a ketone precursor to a specific alcohol, which is then elaborated to this compound. researchgate.net While direct enzymatic synthesis of this compound is not widely reported, the principles of chemoenzymatic synthesis offer a promising avenue for developing a highly selective and environmentally friendly route.

Asymmetric Synthesis of this compound and its Enantiomers

Asymmetric synthesis is crucial when the biological or sensory activity of a molecule is dependent on a specific three-dimensional arrangement of its atoms. uwindsor.ca While this compound itself is not chiral, the introduction of substituents or further functionalization of the molecule can create chiral centers. The principles of asymmetric synthesis are therefore highly relevant for producing chiral derivatives or enantiomers of related structures. Organocatalysis and biocatalysis are two primary pillars for the enantioselective synthesis of unsaturated aldehydes and their precursors. bohrium.comnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated aldehydes. mdpi.com Chiral secondary amines, such as proline and its derivatives (e.g., MacMillan or Jørgensen-Hayashi catalysts), are frequently employed. bohrium.comnih.gov These catalysts react with the unsaturated aldehyde to form a transient chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, facilitating a variety of enantioselective transformations such as Michael additions, Friedel-Crafts alkylations, and cycloadditions. mdpi.comacs.org For instance, a co-catalytic approach combining a simple chiral amine with a copper catalyst can achieve the enantioselective β-alkylation of α,β-unsaturated aldehydes, a strategy that could be adapted to synthesize chiral analogues of this compound. nih.gov

The following table summarizes key organocatalytic strategies applicable to the asymmetric synthesis of functionalized aldehydes.

Asymmetric StrategyCatalyst TypeKey IntermediatePotential Application for this compound DerivativesReported Enantiomeric Excess (ee)
α-HalogenationChiral Amines (e.g., Jørgensen-Hayashi catalyst)Iminium IonIntroduction of a chiral center at the α-position (C-3).Up to 99%
β-Alkylation (Conjugate Addition)Chiral Amine + Transition Metal (e.g., Cu)Iminium IonIntroduction of a chiral center at the β-position (C-5). nih.govUp to 98% nih.gov
PeroxidationChiral Amine (e.g., MacMillan catalyst)Iminium IonFormation of chiral β-peroxy aldehydes, precursors to complex cyclic structures. nih.govorganic-chemistry.orgUp to 97% nih.gov
[3+3] CycloadditionL-prolineIminium Ion / EnamineSynthesis of chiral cyclic aldehydes from unsaturated aldehyde precursors. acs.orgUp to 96% acs.org

Biocatalysis offers another highly selective route. Enzymes such as ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) can perform stereoselective reductions of C=C and C=O bonds, respectively. rsc.orgalmacgroup.com For example, an ERED could be used to selectively reduce an E/Z mixture of a precursor diene-aldehyde to furnish a chiral center, or an ADH could asymmetrically reduce a ketone precursor to a chiral alcohol, which is then converted to the target aldehyde. These enzymatic reactions are valued for their high enantioselectivity (often >99% ee) and their operation under mild, aqueous conditions. acs.orgbeilstein-journals.org

Development of Novel and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign. For this compound, this involves exploring novel catalytic systems that ensure high Z-selectivity and utilize sustainable practices.

A key innovation in alkene synthesis is Z-selective olefin metathesis. ximo-inc.com This reaction uses specific transition-metal catalysts (typically based on molybdenum or tungsten) to form carbon-carbon double bonds with a strong preference for the Z-isomer. ximo-inc.comgoogle.com Cross-metathesis between two simpler olefins, such as 1-hexene (B165129) and crotonaldehyde (B89634) (but-2-enal), could theoretically produce this compound, although the reactivity of the aldehyde group with the catalyst must be considered. Ruthenium-based catalysts have also been developed that show high Z-selectivity and better functional group tolerance. iupac.org This method is powerful because it can construct the core C4=C5 bond with the correct geometry in a single, catalytic step.

Sustainable approaches focus on reducing waste, avoiding hazardous reagents, and using renewable resources. researchgate.net Chemo-enzymatic cascades are a prime example, where chemical and biological catalysis are combined in a one-pot sequence. rsc.orgresearchgate.net For instance, a renewable starting material like a fatty acid from a plant oil could first be modified using a chemical catalyst and then converted through one or more enzymatic steps (e.g., using lipoxygenases, hydroperoxide lyases) to generate the desired aldehyde. mdpi.com The biocatalytic oxidation of alcohols to aldehydes is a particularly green method, as it can use molecular oxygen as the terminal oxidant, producing only water as a byproduct. beilstein-journals.org

Another novel strategy for accessing thermodynamically less stable Z-alkenes is through the photoisomerization of the more stable E-isomers. researchgate.net This can be achieved using a photocatalyst that absorbs light and facilitates the E-to-Z conversion. Recent advancements include continuous-flow systems with immobilized photosensitizers, which improve the efficiency and sustainability of the process. eurekalert.org

The table below compares these novel and sustainable approaches.

Synthetic MethodKey FeaturesAdvantagesChallenges
Z-Selective Olefin MetathesisMo, W, or specific Ru catalysts. Direct formation of the (Z)-double bond. ximo-inc.comHigh Z-selectivity (often >99%), step economy.Catalyst sensitivity to functional groups (especially aldehydes), cost of catalysts.
Biocatalysis / Chemo-enzymatic CascadesUse of enzymes (e.g., oxidases, reductases, lyases). researchgate.netmdpi.comHigh selectivity, mild reaction conditions (aqueous, room temp), use of renewable feedstocks, reduced waste. rsc.orgmdpi.comEnzyme stability, substrate scope limitations, and sometimes low reaction rates.
Catalytic PhotoisomerizationUses light and a photosensitizer to convert E-alkenes to Z-alkenes. researchgate.netAccess to thermodynamically unstable isomer, can be performed in continuous flow systems. eurekalert.orgRequires specialized photoreactor setup, potential for side reactions, separation of E/Z mixture.
Silver-Catalyzed HydroalkylationCoupling of terminal alkynes with alkylboranes. acs.orgExcellent Z:E selectivity (>300:1 reported for some systems), broad functional group tolerance. acs.orgRequires stoichiometric use of organoboron reagents.

Practical Considerations and Scalability in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to an industrial scale introduces critical practical considerations. The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally acceptable.

For the synthesis of this compound, scalability requires moving away from methods that use stoichiometric, hazardous, or expensive reagents. For example, classical olefination reactions that use pyrophoric reagents like n-butyllithium or produce large amounts of phosphine (B1218219) oxide waste are less desirable for large-scale production. Similarly, processes requiring cryogenic temperatures (-78 °C) increase energy costs and require specialized equipment.

The choice of catalyst is paramount. For metathesis routes, catalyst loading (the amount of catalyst relative to the substrate) must be minimized to reduce costs. Catalyst recycling is another key strategy. Performing reactions in aqueous emulsions with appropriate surfactants can facilitate catalyst recovery and reuse, a significant step toward a greener process. nih.gov

Purification is another major hurdle in scaling up. Chromatographic purification, common in research labs, is often impractical and costly on an industrial scale. Therefore, synthetic routes that yield products of high purity directly from the reaction, or that can be purified by crystallization or distillation, are highly preferred. The development of biocatalytic processes or one-pot cascade reactions often simplifies downstream processing, as they can reduce the number of intermediate isolation steps and byproducts. acs.org

Process intensification, such as the use of continuous-flow reactors, offers significant advantages for scalability. Flow chemistry can improve heat and mass transfer, allow for safer handling of hazardous intermediates, and enable consistent product quality. researchgate.net For reactions like photoisomerization or biocatalytic oxidations that can be limited by mass transfer (e.g., of light or oxygen), microreactors or packed-bed reactors provide a much higher surface-area-to-volume ratio, dramatically increasing efficiency. beilstein-journals.orgeurekalert.org

Chemical Reactivity and Mechanistic Transformations of Z Oct 4 Enal

Oxidation Reactions of the Aldehyde Moiety in (Z)-Oct-4-enal

The aldehyde group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, (Z)-oct-4-enoic acid. This transformation is a common and fundamental reaction in organic chemistry. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions (e.g., pH, solvent) and the presence of other sensitive functional groups.

Strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are effective but can sometimes lead to cleavage of the carbon-carbon double bond, especially under harsh conditions. Milder and more selective oxidizing agents are therefore often preferred for the oxidation of unsaturated aldehydes like this compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are commonly used for the oxidation of alcohols to aldehydes, but under specific conditions, they can also facilitate the oxidation of aldehydes to carboxylic acids. A particularly effective method for this transformation is the use of sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger, which selectively oxidizes the aldehyde without affecting the C=C double bond. jst.go.jp

The resulting (Z)-oct-4-enoic acid is a naturally occurring compound found in the cloacal gland secretion of the tuatara (Sphenodon punctatus). researchgate.net

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

ReagentConditionsSelectivity
Potassium Permanganate (KMnO4)Basic, acidic, or neutralStrong, may cleave C=C bond
Chromic Acid (H2CrO4)AcidicStrong, may cleave C=C bond
Sodium Chlorite (NaClO2)Buffered solution (e.g., with NaH2PO4)High for aldehydes, preserves C=C bond
Silver(I) Oxide (Ag2O)Basic (ammoniacal solution - Tollen's reagent)Mild, selective for aldehydes

Reduction Reactions of this compound

The reduction of this compound can selectively target either the aldehyde or the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions.

To selectively reduce the aldehyde group to a primary alcohol, yielding (Z)-oct-4-en-1-ol, common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are used. NaBH4 is a milder reagent and is often preferred for its compatibility with a wider range of functional groups and solvents.

Conversely, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under hydrogen gas (H2) will typically reduce both the aldehyde and the alkene, resulting in the saturated alcohol, octan-1-ol. However, selective hydrogenation of the aldehyde in the presence of an isolated double bond can be achieved under specific conditions, for instance using palladium on carbon at controlled pressures and temperatures.

Nucleophilic Addition Reactions to the Carbonyl Group of this compound

The electrophilic carbon atom of the aldehyde group in this compound is a prime target for nucleophiles. These reactions are fundamental to carbon-carbon and carbon-heteroatom bond formation.

In the presence of an alcohol and an acid catalyst, this compound can reversibly form a hemiacetal. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Hemiacetals are generally unstable and exist in equilibrium with the starting aldehyde and alcohol. masterorganicchemistry.com

With an excess of the alcohol and continued acid catalysis, the hemiacetal can undergo further reaction to form a stable acetal. libretexts.orglibretexts.org This process involves the elimination of a water molecule. libretexts.org Acetal formation is a reversible process, but the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.orglibretexts.org Cyclic acetals can also be formed by reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. google.com Acetals are valuable as protecting groups for the aldehyde functionality, as they are stable to basic and nucleophilic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.com

Mechanism of Acetal Formation:

Protonation of the carbonyl oxygen by the acid catalyst. libretexts.org

Nucleophilic attack by an alcohol molecule on the carbonyl carbon. libretexts.org

Deprotonation to form the hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group. libretexts.org

Elimination of water to form a resonance-stabilized oxonium ion. openstax.org

Nucleophilic attack by a second alcohol molecule. libretexts.org

Deprotonation to yield the acetal. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. This reaction is a powerful method for forming new carbon-carbon bonds and results in the formation of a secondary alcohol upon workup. The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group from the organometallic reagent attacks the carbonyl carbon. libretexts.org The choice of the organometallic reagent determines the nature of the R group added to the carbonyl carbon. For instance, reacting this compound with methylmagnesium bromide would yield (Z)-non-5-en-2-ol.

Olefination reactions provide a means to convert the carbonyl group of an aldehyde into a carbon-carbon double bond.

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). lscollege.ac.inadichemistry.com The nature of the substituents on the ylide influences the stereochemistry of the resulting alkene. Unstabilized ylides (e.g., those with alkyl substituents) typically react with aldehydes to form (Z)-alkenes with high selectivity. wikipedia.orgdalalinstitute.com Stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) generally lead to the formation of (E)-alkenes. wikipedia.orgdalalinstitute.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. adichemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org HWE reactions with stabilized phosphonate esters typically show high selectivity for the (E)-alkene product. wikipedia.orgyoutube.com However, modifications to the HWE reaction, such as the Still-Gennari modification, allow for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6). youtube.comsemanticscholar.org

Table 2: Comparison of Wittig and HWE Reactions for Olefination of this compound

ReactionReagentTypical Product StereochemistryByproduct
WittigPhosphorus Ylide (Ph3P=CHR)(Z) for unstabilized ylides, (E) for stabilized ylidesTriphenylphosphine oxide
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)2P(O)CHR-)Predominantly (E)Water-soluble phosphate (B84403) ester
Still-Gennari HWEModified PhosphonatePredominantly (Z)Modified phosphate ester

Electrophilic Additions to the C=C Double Bond of this compound

The electron-rich carbon-carbon double bond in this compound is susceptible to attack by electrophiles. libretexts.orglibretexts.org These reactions proceed via an initial attack on the pi bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A common example is the addition of hydrogen halides (H-X). The proton (H+) acts as the electrophile, adding to one of the double-bonded carbons. According to Markovnikov's rule, the proton will add to the carbon atom that results in the formation of the more stable carbocation. nerdfighteria.info The subsequent attack by the halide ion (X-) on the carbocation completes the addition.

Halogens, such as bromine (Br2), also add across the double bond. The reaction is initiated by the polarization of the Br-Br bond as it approaches the electron-rich alkene. savemyexams.com This leads to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in anti-addition, yielding a vicinal dihalide.

Other electrophilic additions include hydration (addition of water in the presence of a strong acid catalyst) and dihydroxylation (addition of two hydroxyl groups), for example, using osmium tetroxide (OsO4) or cold, dilute potassium permanganate (KMnO4), which typically results in syn-dihydroxylation. masterorganicchemistry.com

Cyclization and Rearrangement Reactions Involving this compound

The proximity of the aldehyde and the alkene functionalities within the same molecule facilitates a variety of intramolecular reactions, leading to the formation of cyclic structures. These reactions are often stereoselective, influenced by the Z-geometry of the starting alkene.

Intramolecular Cyclizations:

Prins-Type Cyclization: Acid-catalyzed reactions can promote the formation of an oxocarbenium ion from the protonated aldehyde. acs.org This electrophilic center can then be attacked by the internal nucleophilic double bond in a Prins-type cyclization. acs.org The reaction pathway can lead to various oxygenated heterocyclic compounds, with the stereochemical outcome influenced by the transition state geometry. acs.org For example, a 6-exo-trig cyclization could lead to the formation of a six-membered ring. acs.org

Homoenolate-Mediated Annulation: Under the influence of N-heterocyclic carbene (NHC) catalysis, the aldehyde can be converted into a homoenolate intermediate. acs.org This nucleophilic species can undergo intramolecular conjugate addition if a suitable Michael acceptor is present within the molecule. While not inherent to this compound itself, derivatization could enable such pathways, leading to cyclopentene-fused structures. acs.org The mechanism involves the formation of the homoenolate, which attacks an electrophilic center, followed by an intramolecular aldol (B89426) reaction and subsequent cyclization. acs.org

Allylsilane-Based Cyclization Analogy: Studies on analogous systems, such as ω-formylallylsilanes, provide insight into potential cyclization pathways. jst.go.jp In these reactions, an acid promotes cyclization where the double bond acts as the nucleophile attacking the activated aldehyde. jst.go.jp Research on these systems has shown that the (Z)-geometry of the double bond preferentially leads to the formation of cis-fused cyclic products. jst.go.jp This stereoselectivity is attributed to specific interactions between the C(Si)–C(alkene) bond and the carbonyl group in the transition state, a principle that can be extrapolated to the cyclization of this compound. jst.go.jp

Intramolecular Diels-Alder (IMDA) Reaction: While this compound itself is not a classic diene-dienophile system for an IMDA reaction, its derivatives can be designed to undergo such transformations. The aldehyde could be elaborated into a diene, or the alkyl chain could be modified to contain a dienophile, setting the stage for a powerful ring-forming reaction. In related systems, such as non-conjugated pentaenals, IMDA reactions have been used to construct complex octahydronaphthalene cores, with thermal or Lewis acid-catalyzed conditions controlling the stereochemical outcome of the resulting fused rings. rsc.org

Rearrangement Reactions:

Olefin Isomerization-Claisen Rearrangement: While not a direct reaction of this compound, a related strategy involves the conversion of allylic alcohols (which can be formed from the reduction of the enal) into di(allyl) ethers. pitt.edu Subsequent iridium(I)-catalyzed olefin isomerization can generate an allyl vinyl ether, which upon heating, undergoes a highly diastereoselective rsc.orgrsc.org sigmatropic Claisen rearrangement to yield substituted 4-pentenal (B109682) derivatives. pitt.edu

Carbocation Rearrangements: In the course of acid-catalyzed reactions, the formation of a carbocation intermediate can be followed by rearrangements like hydride shifts. masterorganicchemistry.com If a reaction involving the double bond of this compound leads to a secondary carbocation, a 1,2-hydride shift could occur to form a more stable tertiary carbocation, if such a position exists, before the final product is formed. masterorganicchemistry.com

Table 1: Summary of Potential Cyclization and Rearrangement Reactions

Reaction Type Key Reagents/Conditions Intermediate(s) Potential Product(s) Reference(s)
Prins Cyclization Brønsted or Lewis Acid Oxocarbenium ion Oxygenated heterocycles acs.org
Homoenolate Annulation N-Heterocyclic Carbene (NHC) Homoenolate Cyclopentene derivatives (requires substrate modification) acs.org
Intramolecular Diels-Alder Thermal or Lewis Acid (e.g., Me₂AlCl) Cyclic transition state Fused bicyclic systems (requires substrate modification) rsc.orgwikipedia.org
Claisen Rearrangement Heat, Metal Catalyst (for isomerization step) Allyl vinyl ether Substituted γ,δ-unsaturated aldehydes pitt.edu
Hydride Shift Acidic conditions Carbocation Rearranged acyclic or cyclic products masterorganicchemistry.com

Catalytic Transformations of this compound (e.g., metal-catalyzed processes)

Catalysis offers a powerful means to selectively transform the functional groups of this compound with high efficiency and control. Both metal-based and organocatalytic systems can be employed.

Catalytic Hydrogenation/Reduction: The double bond and the aldehyde group can be selectively reduced.

Alkene Reduction: Catalytic semi-hydrogenation using specific catalysts can selectively reduce the carbon-carbon double bond while preserving the aldehyde. For instance, zinc-based catalysts have been developed for the Z-selective semi-hydrogenation of alkynes. acs.org The intermediate zinc hydride species can also react with alkenes, suggesting that a carefully designed zinc-based system could hydrogenate the double bond of this compound. acs.org The high selectivity of such systems often arises from the faster reaction (hydrozincation) with alkynes compared to alkenes, which allows for selective alkyne reduction, but the principle can be adapted. acs.org

Aldehyde Reduction: Chemoselective reduction of the aldehyde to an allylic alcohol can be achieved using various reagents.

Enantioselective Reduction: Organocatalytic methods can achieve enantioselective reduction. For example, the combination of a chiral amine catalyst (like an imidazolidinone) and a Hantzsch ester can facilitate the enantioselective transfer of a hydride to the β-position of an α,β-unsaturated aldehyde after forming a chiral iminium ion. princeton.edu Interestingly, such systems can exhibit stereoconvergence, where both E and Z isomers of the starting enal yield the same enantiomer of the product, due to catalyst-accelerated E-Z isomerization prior to the reduction step. princeton.edu

Metal-Catalyzed Cyclizations:

Gold(I)-Catalyzed Reactions: Gold(I) catalysts are known to activate π-systems. acs.org In related systems, gold(I) complexes catalyze the intramolecular reaction of aldehydes with allenes to form bicyclic ring systems. acs.org This proceeds through the activation of the allene (B1206475) by the carbophilic gold catalyst, followed by nucleophilic attack from the carbonyl oxygen and subsequent cyclization. acs.org

Palladium-Catalyzed Reactions: Synergistic catalysis combining a palladium complex and a secondary amine organocatalyst has been used for the asymmetric cyclopropanation of enals. rsc.org The mechanism involves the formation of a chiral iminium ion from the enal and the amine catalyst, which then reacts with a palladium enolate. rsc.org

Catalytic Oxidation: While this compound is an aldehyde, related allylic alcohols can be oxidized to enals using catalysts like palladium(II) acetate. lookchem.com This highlights the types of metal catalysts that interact with such systems.

Table 2: Examples of Catalytic Transformations

Transformation Catalyst System Substrate Moiety Product Type Reference(s)
Enantioselective Reduction Chiral Imidazolidinone / Hantzsch Ester Enal System Chiral Saturated Aldehyde princeton.edu
Semi-Hydrogenation Zinc-Anilide Complex / H₂ Alkene Saturated Aldehyde acs.org
Cyclopropanation Pd(0) / Chiral Amine Enal System Substituted Cyclopropane rsc.org
Intramolecular Cyclization Gold(I) Complex Alkene/Aldehyde Bicyclic Ethers (in analogous systems) acs.org
Oxidative Amination Pd(OAc)₂ / Phthalimide Alkene Protected Enamines (on related alkenes) acs.org

Photochemical and Radiochemical Reactions of this compound

Photochemical Reactions:

The absorption of ultraviolet light can promote electrons in this compound to higher energy states, enabling reactions that are not accessible under thermal conditions.

[2+2] Photocycloaddition: The carbon-carbon double bond can undergo intramolecular [2+2] photocycloaddition with the carbonyl group (a Paternò-Büchi reaction) to form an oxetane (B1205548). Alternatively, an intramolecular [2+2] reaction between the C4=C5 double bond and the C1=O bond could potentially lead to a bicyclo[2.2.0]hexane derivative. In other systems, [2+2] cycloadditions between a pyranocarbazole and a pyrimidine (B1678525) have been shown to proceed with high efficiency under light irradiation. mdpi.com

Z/E Isomerization: A common photochemical reaction for alkenes is isomerization around the double bond. Upon irradiation, this compound can be converted to its more thermodynamically stable isomer, (E)-Oct-4-enal. This process occurs via excitation to an excited state where rotation around the carbon-carbon bond is facilitated, followed by relaxation to either the Z or E ground state.

Other Photoreactions: In related enal systems, visible light in the presence of a photosensitizer can mediate reactions. For example, the reaction between a γ-keto-enal and a nucleophile can be triggered by light and a sensitizer (B1316253) like rhodamine B, proceeding through the generation of singlet oxygen. mdpi.com

Radiochemical Reactions:

Radiochemical reactions typically refer to the incorporation of a radionuclide into a molecule. This is not a reaction of this compound in the classical sense, but rather a process to make it detectable for applications like Positron Emission Tomography (PET) imaging. units.it

Radiolabeling via Bioorthogonal Chemistry: A modern strategy for radiolabeling involves a two-step "pretargeting" approach. rsc.org

Modification: this compound would first be chemically modified to attach a reactive handle for a bioorthogonal "click" reaction. A common handle is a strained alkene like trans-cyclooctene (B1233481) (TCO). rsc.orgacs.org

Radiolabeling: A separate molecule, a tetrazine, is chelated to a radioactive metal isotope (e.g., Gallium-68, ⁶⁸Ga, for PET imaging) and purified. acs.org

Ligation: The TCO-modified this compound is then reacted with the radiolabeled tetrazine (e.g., [⁶⁸Ga]Ga-THP-tetrazine). rsc.org This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is extremely fast and specific, allowing the radionuclide to be attached to the target molecule under mild conditions. rsc.orgacs.org

This process transforms this compound into a radiotracer, enabling its biodistribution to be tracked non-invasively using imaging techniques. The choice of radionuclide depends on the desired application; for instance, ⁶⁸Ga is a positron emitter for PET imaging, while other isotopes could be used for single-photon emission computed tomography (SPECT) or therapy. units.it

Table 3: Summary of Photochemical and Radiochemical Processes

Reaction Type Key Reagents/Conditions Moiety Involved Result Reference(s)
Z/E Photoisomerization UV Light C=C Double Bond (E)-Oct-4-enal -
[2+2] Photocycloaddition UV Light C=C and C=O bonds Bicyclic oxetane or related structures mdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of Z Oct 4 Enal

Chromatographic Techniques for (Z)-Oct-4-enal Separation and Analysis

Chromatography is the cornerstone for separating this compound from intricate mixtures. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective, whether it is qualitative identification or precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful technique for the analysis of volatile compounds like this compound. notulaebotanicae.ro This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. unl.edu In a typical GC-MS analysis, the volatile components of a sample are separated in a capillary column before being introduced into the mass spectrometer. semanticscholar.org The mass spectrometer then ionizes the separated compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. semanticscholar.org

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in spectral libraries like the Wiley and NIST/EPA/NIH databases. semanticscholar.org GC-MS has been successfully used to analyze this compound, with specific instrumentation such as the Agilent 6890N-Agilent 5973N system being documented for this purpose. nih.gov The technique is suitable for identifying phytochemicals in extracts and can be applied to various sample types after appropriate preparation. semanticscholar.orgresearchgate.netacademicjournals.org

Table 1: Typical Parameters for GC-MS Analysis of this compound

Parameter Typical Setting Purpose
Column Elite-1 (100% dimethyl polysiloxane) or similar non-polar column Separates compounds based on boiling point and volatility. semanticscholar.org
Injector Temperature 250 °C Ensures rapid volatilization of the sample. notulaebotanicae.ro
Carrier Gas Helium Inert gas to carry the sample through the column. semanticscholar.org
Flow Rate 1 mL/min Optimal flow for carrier gas to ensure good separation. semanticscholar.org
Oven Program Temperature gradient (e.g., start at 100°C) Ramping the temperature allows for the separation of compounds with a wide range of boiling points. semanticscholar.org
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy that creates reproducible fragmentation patterns for library matching. semanticscholar.org
Detector Quadrupole Mass Spectrometer Detects and separates ions by their mass-to-charge ratio for identification. researchgate.net
Acquisition Mode Full Scan Collects all ion fragments within a mass range, useful for identifying unknown compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly used for non-volatile or thermally unstable compounds. While specific, validated HPLC methods for this compound are not prominently documented, the principles of the technique can be applied. For instance, a method for the related compound Oct-7-enal uses reverse-phase (RP) HPLC with a mobile phase of acetonitrile (B52724) and water. sielc.com

For the analysis of aldehydes like this compound, which lack a strong chromophore for standard UV detection, a derivatization step is often necessary. This involves reacting the aldehyde with a labeling agent to create a product that can be easily detected. For example, in the analysis of 4-hydroxy-2-nonenal, derivatization with dansyl hydrazine (B178648) was used to create a fluorescent product, significantly enhancing detection sensitivity. ajrms.com The separation would typically be performed on a C8 or C18 reverse-phase column, which separates compounds based on their hydrophobicity. ajrms.comresearchgate.net The HPLC method is versatile and can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Table 2: Potential HPLC Method Parameters for this compound Analysis

Parameter Potential Setting Rationale
Column Reverse-Phase C8 or C18 (e.g., 5 µm, 4.6 × 250 mm) Standard for separating moderately nonpolar organic molecules. researchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile (or Methanol) and Water The organic solvent percentage is optimized to achieve the desired retention time and separation. sielc.comajrms.com
Derivatization Agent Dansyl hydrazine (DNSH) or 2,4-Dinitrophenylhydrazine (B122626) (DNPH) To create a derivative with strong fluorescence or UV absorbance for sensitive detection. ajrms.com
Detection Fluorescence or Diode Array Detector (DAD) Selected based on the properties of the derivatized analyte.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC.
Injection Volume 10-20 µL A typical volume for analytical injections.

For exceptionally complex samples where single-column GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. unl.eduresearchgate.net This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.com The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com

The result is a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. researchgate.net This structured separation allows for the resolution of minor components, like this compound, that might be co-eluted and hidden under major peaks in a 1D GC analysis. researchgate.netsepsolve.com GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOFMS) is particularly powerful, providing high-quality mass spectra for reliable identification of hundreds or even thousands of compounds in a single run. vscht.cz This approach is ideal for non-targeted profiling and fingerprinting of volatile organic compounds in food, beverages, and essential oils. unl.edumdpi.com

Table 3: Comparison of 1D GC and GCxGC for this compound Analysis

Feature 1D Gas Chromatography (GC) Comprehensive 2D Gas Chromatography (GCxGC)
Peak Capacity Lower; risk of co-elution in complex samples. researchgate.net Significantly higher; improved resolution of individual components. sepsolve.com
Sensitivity Can be limited by co-eluting matrix components. Enhanced due to better separation from background and peak focusing by the modulator. sepsolve.com
Compound Identification Risk of misidentification due to peak overlap. More reliable identification due to separation in two dimensions and cleaner mass spectra. unl.edu
Data Complexity Simpler chromatogram (2D plot: intensity vs. time). More complex data (3D or contour plot: intensity vs. two retention times). sepsolve.com
Application Routine analysis of simpler mixtures. Detailed analysis of highly complex mixtures (e.g., essential oils, food volatiles). unl.eduresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification of this compound

Spectroscopy provides fundamental information about a molecule's structure, bonding, and functional groups. For this compound, techniques like NMR and IR spectroscopy are indispensable for confirming its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. ebsco.com It provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. wikipedia.org

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The aldehydic proton (-CHO) would appear far downfield (typically δ 9-10 ppm) as a triplet due to coupling with the adjacent CH₂ group. The vinylic protons (-CH=CH-) would resonate in the olefinic region (typically δ 5-6 ppm), and their coupling constant (J-value) would be characteristic of a cis (Z) configuration. The remaining aliphatic protons would appear upfield.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde would be highly deshielded (δ > 200 ppm). The two sp² carbons of the double bond would appear in the δ 120-140 ppm region, while the sp³ hybridized carbons of the alkyl chain would resonate at higher field (upfield). nih.govucl.ac.uk

2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra. researchgate.net

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, confirming which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their respective carbons. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular structure, including the position of the double bond and the aldehyde group. ceitec.cz

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
C1 (-CHO) ~9.7 (t) ~202
C2 (-CH₂CHO) ~2.4 (m) ~44
C3 (-CH₂CH=) ~2.3 (m) ~22
C4 (=CH-) ~5.4 (m) ~128
C5 (=CH-) ~5.5 (m) ~132
C6 (-CH₂C=) ~2.1 (q) ~27
C7 (-CH₃) ~1.4 (sextet) ~14
C8 (-CH₃) ~0.9 (t) ~13

Note: These are approximate values based on standard chemical shift ranges and data for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. longdom.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. longdom.org The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A very strong and sharp peak would be observed for the C=O stretch of the aldehyde group around 1720-1740 cm⁻¹. masterorganicchemistry.com Two distinct peaks for the aldehydic C-H stretch would also be expected around 2720 cm⁻¹ and 2820 cm⁻¹. masterorganicchemistry.com The C=C double bond stretch would appear around 1650 cm⁻¹, and the =C-H bend for the cis-alkene would be found around 675-730 cm⁻¹. The spectrum for the related compound (Z)-4-Octene shows characteristic peaks for the C-H bonds. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While the C=O stretch is strong in the IR, the C=C double bond stretch is often stronger and more prominent in the Raman spectrum due to the change in polarizability during the vibration. Therefore, Raman spectroscopy would be particularly useful for confirming the presence of the carbon-carbon double bond in this compound. libretexts.org It is also less sensitive to interference from water, which can be an advantage over IR in certain applications. tandfonline.com

Table 5: Key Expected Vibrational Modes for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) IR Activity Raman Activity
Aldehyde C-H Stretch ~2820, ~2720 Medium Weak
Alkane C-H Stretch 2850-3000 Strong Strong
Aldehyde C=O Stretch ~1725 Very Strong Medium
Alkene C=C Stretch ~1650 Medium Strong
cis Alkene =C-H Bend (out-of-plane) ~700 Strong Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical compound. mdpi.com For this compound, this technique is particularly useful for detecting the presence of its chromophores, which are the parts of the molecule that absorb light. upi.eduutoronto.ca The primary chromophores in this compound are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the aldehyde.

The absorption of UV light by this compound results in electronic transitions, where electrons are promoted from a lower energy orbital to a higher energy one. The key transitions for this compound are the π → π* and n → π* transitions. upi.edu

π → π transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is associated with the C=C and C=O double bonds and typically results in a strong absorption band. msu.edu For unsaturated aldehydes, this absorption is often observed at wavelengths above 210 nm. upi.edu

n → π transition:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is generally weaker than the π → π* transition and occurs at longer wavelengths, often around 300 nm for carbonyl compounds. msu.edumasterorganicchemistry.com

The position and intensity of these absorption maxima (λmax) can be influenced by the solvent used and the presence of conjugation. While this compound is not a conjugated system, the proximity of the double bond and the carbonyl group can still have an effect on the electronic transitions. In conjugated systems, such as α,β-unsaturated aldehydes, the λmax is shifted to longer wavelengths (a bathochromic shift). libretexts.org

Table 1: Typical UV Absorption Data for Chromophores in this compound

ChromophoreTransitionTypical λmax (nm)Molar Absorptivity (ε)
C=C (isolated)π → π~170-180~10,000-15,000
C=O (aldehyde)n → π~270-300~10-30 (weak)
π → π*~180-190~1,000-2,000

Data compiled from general spectroscopic principles for non-conjugated systems. utoronto.camasterorganicchemistry.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for (Z)-Oct-4-enalfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. numberanalytics.combioanalysis-zone.com This precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula of this compound (C8H14O) and differentiate it from other compounds with the same nominal mass. bioanalysis-zone.commsesupplies.com

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural analysis. longdom.orgwikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org This fragmentation pattern provides a structural fingerprint of the molecule. acs.org

For this compound, the fragmentation in MS/MS would likely proceed through several characteristic pathways for aliphatic aldehydes:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, which can lead to the loss of a hydrogen atom (M-1) or an alkyl radical. miamioh.edu

β-Cleavage: Fission of the bond beta to the carbonyl group. miamioh.edu

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond. This would result in a characteristic neutral loss and a charged enol fragment. miamioh.edu

The PubChem database indicates that a GC-MS spectrum for this compound is available, which would provide information on its electron ionization fragmentation pattern. nih.gov Analyzing these patterns helps in the unambiguous identification of the compound in complex mixtures. libretexts.org

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound

Ion TypeMolecular FormulaCalculated Exact Mass (m/z)Potential Origin
[M+H]⁺C₈H₁₅O⁺127.1117Protonated Molecule
[M]⁺•C₈H₁₄O⁺•126.1045Molecular Ion
FragmentC₇H₁₁O⁺111.0804Loss of CH₃
FragmentC₅H₇O⁺83.0491Cleavage at C-C bond adjacent to double bond
FragmentC₃H₃O⁺55.0178α-cleavage and subsequent fragmentation
FragmentC₄H₈O⁺•72.0575McLafferty Rearrangement Product

Calculated exact masses are based on the molecular formula. Fragmentation pathways are predicted based on general principles of mass spectrometry for aldehydes. miamioh.edu

Advanced Hyphenated Techniques in this compound Analysis (e.g., GC-FT-IR)thermofisher.com

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FT-IR) is a powerful example of such a technique. researchgate.net

In GC-FT-IR, the components of a mixture are first separated by gas chromatography based on their volatility and interaction with the stationary phase. piketech.com As each separated component elutes from the GC column, it passes through a heated light pipe in the FT-IR spectrometer, where its infrared spectrum is recorded in real-time. piketech.com

The primary advantage of GC-FT-IR is that it provides structural information based on the vibrational frequencies of functional groups, which can be highly specific. frontiersin.org For this compound, FT-IR would clearly identify the characteristic absorption bands for:

C=O stretch of the aldehyde group (typically around 1740-1720 cm⁻¹)

C-H stretch of the aldehyde (two weak bands around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹)

C=C stretch of the cis-alkene (around 1650 cm⁻¹)

=C-H bend of the cis-alkene (around 730-665 cm⁻¹)

This information is complementary to mass spectrometry, which provides information on the molecular weight and fragmentation. frontiersin.org The combination of retention time from GC, the functional group information from FT-IR, and the mass information from MS (in a GC-MS system) provides a very high level of confidence in the identification of this compound. GC-FT-IR is particularly useful for distinguishing between isomers that might have similar mass spectra. researchgate.net

Table 3: Expected FT-IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde C-HStretch2850-2820 and 2750-2720
Alkyl C-HStretch2960-2850
Aldehyde C=OStretch1740-1720
Alkene C=CStretch~1650 (cis)
Alkene =C-HBend~730-665 (cis, out-of-plane)

Data compiled from standard FT-IR correlation tables.

Development of Derivatization Methods for Enhanced this compound Detection

Derivatization is a chemical modification technique used to convert an analyte into a product (a derivative) that has improved properties for analysis. For this compound, derivatization is often employed to enhance its detectability and improve its chromatographic behavior, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). gcms.czacs.org

Common goals of derivatization for aldehydes include:

Increasing volatility for GC analysis.

Improving thermal stability. gcms.cz

Introducing a specific functional group that is highly responsive to a particular detector (e.g., an electron-capture detector or a nitrogen-phosphorus detector). ajevonline.org

Enhancing ionization efficiency for mass spectrometry. acs.org

Several types of derivatization reagents are effective for aldehydes:

Oximation Reagents: Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the carbonyl group of this compound to form a stable oxime derivative. und.edunih.gov The resulting PFB-oxime is highly electronegative due to the fluorine atoms, making it extremely sensitive to detection by GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). und.edunih.gov

Hydrazine Reagents: Reagents such as 2,4-dinitrophenylhydrazine (DNPH) are classic derivatizing agents for aldehydes and ketones. However, for GC analysis, more volatile hydrazine reagents like 2,4,6-trichlorophenylhydrazine (B147635) (TCPH) can be used. researchgate.net These form hydrazone derivatives that can be readily analyzed.

LC-MS Derivatization Reagents: For LC-MS, reagents are designed to add a permanently charged group or a readily ionizable moiety to the aldehyde. acs.org For example, 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) has been developed to react with aldehydes to form a derivative with a quaternary ammonium (B1175870) group, which greatly enhances sensitivity in positive electrospray ionization (ESI) MS. acs.org

The choice of derivatization method depends on the analytical technique being used, the matrix in which this compound is present, and the required sensitivity.

Table 4: Common Derivatization Reagents for Aldehydes and Their Applications

Reagent ClassExample ReagentDerivative FormedAnalytical Enhancement
O-AlkylhydroxylaminesO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)PFB-OximeEnhanced sensitivity for GC-ECD and GC-NCI-MS. und.edunih.gov
Hydrazines2,4,6-Trichlorophenylhydrazine (TCPH)TrichlorophenylhydrazoneImproved GC properties and detector response. researchgate.net
Thiol-based ReagentsCysteamineThiazolidineForms stable derivatives for GC-NPD analysis. ajevonline.org
ESI-MS Enhancing Agents4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)Quaternary Ammonium Schiff BaseGreatly improved ionization efficiency for LC-ESI-MS. acs.org

Biological and Ecological Roles of Z Oct 4 Enal in Chemical Ecology and Flavor Science

(Z)-Oct-4-enal as a Pheromonal Component in Interspecies Communication

There is currently no scientific evidence to suggest that this compound functions as a pheromonal component in interspecies communication. Pheromonal roles are highly specific to molecular structure, and while other unsaturated aldehydes, such as (Z)-11-Octadecenal, are known insect pheromones, this function has not been documented for this compound. medchemexpress.com

Specific research detailing the role of this compound as an attractant or deterrent in insect communication and behavior is not available in the current body of scientific literature. Studies on insect chemical ecology often focus on other volatile compounds, and this compound has not been identified as a key signaling molecule in this context.

The specific mechanisms of olfactory perception for this compound have not been elucidated. Research on olfactory receptors in various organisms has identified binding specificities for a wide range of volatile compounds, but studies explicitly investigating the receptors or neural pathways involved in the detection of this compound are absent from the literature.

This compound in Plant-Herbivore and Plant-Pathogen Interactions

Currently, there is no documented evidence to support a role for this compound in mediating plant-herbivore or plant-pathogen interactions. The compound is not commonly listed among the green leaf volatiles (GLVs) or other herbivore-induced plant volatiles (HIPVs) that are known to play a role in plant defense and signaling. mdpi.com

No research has demonstrated that this compound induces plant defense responses. The study of chemical priming and defense induction in plants has identified numerous signaling molecules, but this compound is not among them. nih.gov

There is no scientific literature to support the involvement of this compound in the mediation of interspecies chemical communication, such as attracting predators or parasitoids of herbivores.

This compound in Food Chemistry and Flavor Science

Information regarding the role of this compound in food chemistry and flavor science is contradictory. One source suggests its application in the food and perfume industries, describing it as a colorless to slightly yellow liquid with a strong oil fragrance that can be used as a spice ingredient to impart a special oil or fruit aroma.

Conversely, other chemical and flavor industry databases explicitly state that this compound is "not for fragrance use" and "not for flavor use." thegoodscentscompany.comthegoodscentscompany.com These sources also indicate that the compound has not been found to occur in nature. thegoodscentscompany.comthegoodscentscompany.comflavscents.com This discrepancy highlights the lack of consensus and established use of this specific compound in the flavor industry. While other, structurally similar aldehydes like (Z)-4-heptenal and (Z)-4-decenal are well-documented flavor components found in various foods, the contribution of this compound remains unconfirmed. thegoodscentscompany.comscent.vnthegoodscentscompany.com

Table 1: Contradictory Information on the Use of this compound in Flavor Science

Source Category Claim Regarding Use in Flavor/Food Reference
Chemical Supplier Database "often used as an ingredient in food spices to give food a special oil or fruit aroma"
Flavor & Fragrance Database "not for flavor use" thegoodscentscompany.com
Flavor & Fragrance Database "not found in nature" flavscents.com

Contribution to Aroma Profiles in Natural Products and Processed Foods

While extensive quantitative data for this compound across a wide range of products is not broadly documented, the aroma profiles of structurally related unsaturated aldehydes have been studied more thoroughly. For instance, compounds like (Z)-4-heptenal are known as important aroma constituents in dairy products, fish, and seafood. researchgate.net Similarly, (Z)-4-dodecenal is a key odorant in wild coriander leaves. researchgate.net The table below details the described aroma characteristics of this compound and related compounds, illustrating the nuances that variations in chemical structure can impart.

Table 1: Aroma Profiles of this compound and Related Unsaturated Aldehydes

Compound Name Aroma Description Typical Occurrence
This compound Oily, fruity Food spices
(Z)-4-Heptenal Rancid fat, pastoral Dairy products, fish, seafood
(Z)-4-Decenal Cardamom, herbal, spicy, chamomile, mandarine Citrus flavors (orange, tangerine)

This table is interactive and can be sorted by column.

Formation Mechanisms of this compound in Food Systems (Enzymatic vs. Non-Enzymatic)

The formation of aldehydes like this compound in food systems is a complex process that can occur through both enzymatic and non-enzymatic pathways, primarily involving the oxidation of unsaturated fatty acids.

Enzymatic Formation: In many plant and animal tissues, the enzymatic breakdown of lipids is a primary source of volatile aroma compounds. This process, often initiated by physical damage or ripening, involves enzymes such as lipases and lipoxygenases.

Lipase (B570770) Action: Lipases first hydrolyze triglycerides to release polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid.

Lipoxygenase (LOX) Pathway: The LOX enzyme then catalyzes the oxidation of these PUFAs, forming hydroperoxides. For example, linoleic acid can be converted into 9-hydroperoxy-octadecadienoic acid and 13-hydroperoxy-octadecadienoic acid.

Hydroperoxide Lyase (HPL) Cleavage: These unstable hydroperoxides are subsequently cleaved by hydroperoxide lyase enzymes. This cleavage results in the formation of shorter-chain aldehydes and other volatile compounds. The specific aldehyde produced, including the potential for this compound formation, depends on the initial fatty acid and the specific enzymatic machinery present in the organism. Green leaf volatiles like (Z)-3-hexenal, for instance, are formed through this pathway from linolenic acid. nih.gov

Non-Enzymatic Formation (Autoxidation): Non-enzymatic formation of this compound typically occurs through the autoxidation of unsaturated fatty acids, a process that is prevalent during the processing, cooking, and storage of food.

Initiation: The process begins with the formation of free radicals from unsaturated fatty acids, often triggered by heat, light, or the presence of metal ions.

Propagation: These initial radicals react with oxygen to form peroxy radicals, which can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a hydroperoxide and a new free radical, thus propagating the chain reaction.

Termination/Decomposition: The hydroperoxides formed are unstable and can decompose, particularly when exposed to heat or metal catalysts. This decomposition leads to the cleavage of the fatty acid chain, yielding a variety of volatile compounds, including aldehydes, ketones, and alcohols. The formation of this compound through this pathway is dependent on the specific structure of the precursor fatty acid and the conditions of oxidation.

Microbial Metabolism and Transformation of this compound

The metabolism and transformation of aldehydes by microorganisms are critical processes in both food science and environmental microbiology. Microorganisms can utilize aldehydes as carbon sources or transform them into other compounds, which can alter the aroma and flavor profiles of fermented foods or lead to the degradation of the compound in the environment.

While specific studies detailing the microbial metabolism of this compound are limited, general pathways for aldehyde transformation by bacteria, yeasts, and fungi are well-established. These transformations often involve oxidation or reduction reactions.

Reduction to Alcohols: Aldehyde reductases and alcohol dehydrogenases are enzymes commonly found in microorganisms that can reduce aldehydes to their corresponding alcohols. In this case, this compound would be converted to (Z)-oct-4-en-1-ol. This biotransformation can lead to a significant change in aroma, as alcohols often possess different, and typically milder, sensory properties than their aldehyde precursors.

Oxidation to Carboxylic Acids: Aldehyde dehydrogenases can catalyze the oxidation of aldehydes to carboxylic acids. This compound would be transformed into (Z)-oct-4-enoic acid. This process generally results in a decrease in aroma intensity, as carboxylic acids are less volatile than aldehydes.

These microbial transformations are significant in the context of food spoilage, where the production of off-odors can be linked to aldehyde metabolism, and in fermentation, where microbial activity contributes to the development of desirable flavor profiles. For example, the conversion of zearalenone (B1683625) by Rhizopus arrhizus demonstrates the capability of microorganisms to metabolize complex molecules. nih.gov

This compound in Aquatic and Terrestrial Ecosystems

Volatile organic compounds, including unsaturated aldehydes, play crucial roles as signaling molecules (infochemicals) in both aquatic and terrestrial ecosystems. These compounds can mediate interactions between organisms, such as defense mechanisms, mate attraction, and foraging behavior.

In terrestrial environments, plants release a variety of volatile compounds upon tissue damage, which can act as a defense against herbivores or attract predators of those herbivores. These are often referred to as green leaf volatiles (GLVs). nih.gov The enzymatic formation of these compounds from fatty acids is a well-documented process. nih.gov While the specific role of this compound as a signaling molecule in terrestrial ecosystems has not been extensively studied, its structural similarity to known infochemicals suggests it could have similar functions.

In aquatic ecosystems, aldehydes released by phytoplankton (microscopic marine algae) can act as pheromones or defensive compounds. These substances can influence grazing rates by zooplankton and mediate complex food web interactions. The production of such aldehydes is often linked to cellular damage, similar to the mechanism observed in terrestrial plants. The presence and function of this compound within these aquatic chemical communication networks remain an area for further investigation.

Derivatives, Analogues, and Metabolites of Z Oct 4 Enal

Synthesis and Characterization of Structural Analogues of (Z)-Oct-4-enal

The synthesis of structural analogues of this compound, which are molecules with slight variations in their chemical structure, is crucial for understanding its chemical and biological properties. These analogues can be created by modifying the carbon chain length, altering the position of the double bond, or introducing new functional groups. General synthetic methodologies for creating (Z)-alkenes and α,β-unsaturated aldehydes can be adapted for this purpose.

One common strategy for the stereoselective synthesis of (Z)-alkenes involves the partial reduction of an alkyne precursor. For instance, the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas can selectively reduce a carbon-carbon triple bond to a cis-double bond. Another approach is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. By carefully selecting the ylide and reaction conditions, a high degree of stereoselectivity for the (Z)-isomer can be achieved.

The introduction of the aldehyde functionality can be accomplished through various oxidative methods from a primary alcohol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the use of Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base) are effective for this transformation.

Once synthesized, the characterization of these analogues is performed using a suite of spectroscopic techniques to confirm their structure and stereochemistry.

Spectroscopic Characterization Data for Unsaturated Aldehydes:

Spectroscopic TechniqueCharacteristic Features for Unsaturated Aldehydes
Infrared (IR) Spectroscopy A strong absorption band for the C=O (carbonyl) stretch is typically observed in the region of 1685-1705 cm⁻¹. The C=C (alkene) stretch appears around 1620-1680 cm⁻¹. The aldehydic C-H stretch is characterized by two weak bands around 2720 and 2820 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The aldehydic proton is highly deshielded and appears as a singlet or a multiplet in the downfield region of the spectrum, typically between δ 9.3 and 10.5 ppm. The vinylic protons of the C=C double bond resonate in the range of δ 5.5 to 7.5 ppm. The coupling constant (J-value) between the vinylic protons can help determine the stereochemistry of the double bond; for (Z)-isomers, the coupling constant is typically in the range of 6-12 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbonyl carbon of an aldehyde gives a characteristic signal in the downfield region of the spectrum, usually between δ 190 and 200 ppm. The carbons of the C=C double bond typically appear in the δ 120-150 ppm range.
Mass Spectrometry (MS) The molecular ion peak (M⁺) can be observed, confirming the molecular weight of the compound. Common fragmentation patterns for aldehydes include α-cleavage (loss of a hydrogen radical) and McLafferty rearrangement if a γ-hydrogen is present.

Investigation of Metabolites Derived from this compound in Biological Systems

The metabolic fate of this compound in biological systems is of significant interest due to the reactivity of the α,β-unsaturated aldehyde functional group. While specific studies on this compound are limited, the metabolism of similar unsaturated aldehydes has been investigated. The primary route of detoxification for these compounds is through conjugation with endogenous nucleophiles, most notably glutathione (B108866) (GSH). nih.gov

This conjugation is a Michael addition reaction, where the thiol group of the cysteine residue in glutathione attacks the β-carbon of the unsaturated aldehyde. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), a family of enzymes involved in detoxification. nih.gov

The resulting glutathione conjugate is a more water-soluble and less reactive molecule, which can be further metabolized and excreted from the body. This metabolic pathway is a critical defense mechanism against the potential toxicity of electrophilic compounds like this compound. Research on other α,β-unsaturated aldehydes has shown that their glutathione adducts can be subsequently processed through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are ultimately excreted in the urine.

It is also plausible that this compound could undergo enzymatic reduction of the aldehyde group to the corresponding alcohol, (Z)-Oct-4-en-1-ol, or oxidation to the carboxylic acid, (Z)-Oct-4-enoic acid, by cellular dehydrogenases and oxidases.

Potential Metabolic Pathways of this compound:

Metabolic PathwayDescriptionResulting Metabolite Type
Glutathione Conjugation Michael addition of glutathione to the β-carbon of the α,β-unsaturated system.Glutathione adduct
Reduction Enzymatic reduction of the aldehyde group.Primary alcohol
Oxidation Enzymatic oxidation of the aldehyde group.Carboxylic acid

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies would involve synthesizing a series of analogues and evaluating their effects in various biological assays. While specific SAR studies on this compound are not extensively documented, general principles for aliphatic and α,β-unsaturated aldehydes can be applied.

The biological activity of α,β-unsaturated aldehydes is often linked to their electrophilic nature, which allows them to react with nucleophilic biomolecules such as proteins and DNA. The reactivity of the molecule, and therefore its biological activity, can be modulated by structural modifications.

Key structural features that are likely to influence the activity of this compound derivatives include:

Chain Length: The length of the alkyl chain can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and interact with cellular targets. Generally, an increase in chain length can lead to increased membrane permeability and potentially altered biological activity.

Position and Geometry of the Double Bond: The position of the carbon-carbon double bond is critical. The α,β-unsaturation is a key feature for Michael addition reactivity. The (Z)-geometry of the double bond may also influence how the molecule fits into the active site of enzymes or receptors compared to the (E)-isomer.

Presence of Other Functional Groups: The introduction of other functional groups, such as hydroxyl or keto groups, can significantly alter the polarity, reactivity, and metabolic stability of the molecule, leading to changes in its biological profile.

Environmental Fate, Transport, and Degradation of Z Oct 4 Enal

Photodegradation Pathways of (Z)-Oct-4-enal in Atmospheric and Aquatic Environments

Photodegradation, or the breakdown of compounds by light, is a primary removal mechanism for many VOCs in the environment.

In the atmosphere , the dominant photodegradation pathway for unsaturated aldehydes is through reactions with photochemically generated oxidants. The most significant of these is the hydroxyl radical (•OH), which is highly reactive and plays a crucial role in the daytime chemistry of the troposphere. The reaction of •OH with unsaturated aldehydes can proceed via addition to the carbon-carbon double bond or abstraction of the aldehydic hydrogen atom. The atmospheric lifetime of this compound will be largely determined by the rate constant of its reaction with •OH and the ambient concentration of these radicals. During nighttime, reactions with the nitrate (B79036) radical (NO₃) and ozone (O₃) can also become significant degradation pathways.

In aquatic environments , photodegradation can occur through two main processes: direct and indirect photolysis.

Direct photolysis involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent decomposition. The efficiency of this process depends on the compound's absorption spectrum and its quantum yield (the number of molecules degraded per photon absorbed).

Indirect photolysis is often a more significant pathway in natural waters. This process involves the absorption of light by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then generate reactive oxygen species (ROS) such as hydroxyl radicals, singlet oxygen, and peroxide radicals. These reactive species can then react with and degrade this compound.

Biodegradation of this compound in Soil and Water Systems

Biodegradation is a critical process for the removal of organic compounds from soil and water, mediated by microorganisms such as bacteria and fungi. aidic.itjst.go.jpnih.govnih.gov These organisms possess a wide array of enzymes capable of breaking down complex organic molecules.

The biodegradation of aldehydes typically involves an initial oxidation step. essex.ac.uk For this compound, this would likely be the oxidation of the aldehyde group to a carboxylic acid, forming (Z)-oct-4-enoic acid. This reaction is commonly catalyzed by aldehyde dehydrogenase enzymes. essex.ac.uk Following this initial step, the resulting carboxylic acid can be further metabolized. The unsaturated carbon-carbon double bond may be reduced, and the fatty acid chain can then be broken down through processes like β-oxidation, ultimately leading to the formation of smaller molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biomass assimilation. essex.ac.ukgavinpublishers.comunesp.brresearchgate.netfrontiersin.org

The rate of biodegradation is influenced by a variety of environmental factors, including:

Microbial population: The presence and abundance of microorganisms capable of degrading the compound.

Nutrient availability: The supply of essential nutrients (e.g., nitrogen, phosphorus) for microbial growth.

Oxygen levels: Aerobic (oxygen-present) degradation is often more rapid and complete than anaerobic (oxygen-absent) degradation.

Temperature and pH: These factors affect microbial activity and enzyme function.

Bioavailability: The extent to which the compound is accessible to microorganisms, which can be limited by sorption to soil or sediment particles.

Volatilization and Atmospheric Chemistry of this compound

Volatilization is the process by which a substance evaporates from a liquid or solid phase into the surrounding air. For a compound like this compound, which is classified as a volatile organic compound, this is a significant transport mechanism from water and soil surfaces into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. caltech.edusemanticscholar.orgwikipedia.orgosti.gov A higher Henry's Law constant indicates a greater tendency to partition from the aqueous phase to the gas phase.

The products of these atmospheric reactions are typically smaller, oxygenated compounds, including other aldehydes, ketones, and carboxylic acids, which can contribute to the formation of secondary organic aerosol (SOA). nih.gov

Table 1: Atmospheric Reaction Rate Constants for Analogue Compound trans-2-Octenal (B1212229)

Reactant Rate Constant (cm³ molecule⁻¹ s⁻¹) Reference
NO₃ (5.6 ± 2.3) × 10⁻¹⁵ nih.gov
O₃ (3.4 ± 0.4) × 10⁻¹⁸ researchgate.net

Interactions of this compound with Environmental Matrices (e.g., soil, sediment)

The transport and bioavailability of this compound in the environment are significantly influenced by its interactions with solid matrices like soil and sediment. mdpi.comresearchgate.netcopernicus.org The primary process governing this interaction is sorption, which includes both adsorption (adhesion to the surface) and absorption (partitioning into the organic matter). mdpi.com

The extent of sorption is commonly quantified by the soil-water or sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. researchgate.net For nonionic organic compounds like this compound, sorption is primarily driven by partitioning into the soil organic carbon. Therefore, the partition coefficient is often normalized to the organic carbon content of the soil or sediment, resulting in the organic carbon-normalized partition coefficient (Koc). nih.govepa.gov

Key factors affecting the sorption of this compound include:

Soil/Sediment Properties: The amount of organic matter is the most critical factor; soils and sediments with higher organic carbon content will exhibit stronger sorption. nih.gov Clay content and surface area can also play a role.

Chemical Properties: The hydrophobicity of the compound, often represented by the octanol-water partition coefficient (Kow), is a key determinant. epa.govresearchgate.net More hydrophobic compounds tend to sorb more strongly to organic matter.

Environmental Conditions: Factors such as pH and temperature can influence both the chemical state of the compound and the properties of the sorbent.

Sorption affects the environmental fate of this compound in several ways: it reduces its concentration in the aqueous phase, thereby decreasing its mobility and bioavailability for microbial degradation and uptake by organisms. researchgate.netclu-in.org Conversely, sorption can also act as a long-term reservoir, leading to prolonged persistence in the environment.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and informative article on the chemical compound “this compound” that strictly adheres to the requested outline. The current body of published research does not provide sufficient specific information regarding the advanced applications of this particular compound in the specified scientific disciplines.

Detailed searches for peer-reviewed studies and data yielded the following results for each requested section:

Advanced Research Applications and Potential of Z Oct 4 Enal in Scientific Disciplines

Role of (Z)-Oct-4-enal in Chemical Biology Probes:There is no available information to suggest that this compound has been used as a scaffold or precursor for the synthesis of chemical biology probes for bioimaging or other applications.

Due to these significant gaps in the available research, constructing an article that is both scientifically accurate and strictly confined to the provided outline for “this compound” is not feasible at this time. To do so would require speculation or the inclusion of information on related but distinct chemical compounds, which would violate the explicit instructions of the request.

Future Directions and Emerging Research Avenues for Z Oct 4 Enal

Computational Chemistry and Molecular Modeling of (Z)-Oct-4-enal Reactivity and Interactions

While specific computational studies on this compound are not extensively documented, the application of established theoretical methods presents a significant opportunity to predict its behavior. Computational chemistry serves as a powerful tool for understanding molecular structure, reactivity, and interactions at an atomic level, thereby guiding experimental work.

Future research can employ techniques such as Density Functional Theory (DFT) to investigate the electronic structure of this compound, predict its spectroscopic properties (e.g., IR, NMR spectra), and calculate the energy barriers for various chemical reactions. For instance, DFT could be used to model its oxidation, reduction, or participation in cycloaddition reactions, providing insights into potential synthetic pathways and degradation mechanisms.

Molecular dynamics (MD) simulations, using reactive force fields like ReaxFF, could model the behavior of this compound in different environments, such as in solution or at interfaces. This approach can simulate complex processes like thermal decomposition or reactions in a condensed phase, offering a dynamic view of its chemical behavior over time. Furthermore, modeling its interaction with biological macromolecules, such as olfactory receptors or enzymes, through docking and quantum mechanics/molecular mechanics (QM/MM) methods, could elucidate the structural basis for its biological activity.

Table 1: Potential Computational Methods for Studying this compound
MethodInformation GainedSpecific Application to this compound
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, transition states, spectroscopic properties.Predicting reactivity towards nucleophiles/electrophiles, modeling reaction pathways, and calculating activation energies for synthetic transformations.
Molecular Dynamics (MD)Conformational analysis, solvent effects, transport properties, behavior in complex systems.Simulating its interaction with cell membranes or its diffusion through different media.
Reactive Force Fields (e.g., ReaxFF)Simulation of chemical reactions, bond formation/breaking, combustion, and pyrolysis.Modeling its thermal stability and decomposition pathways under various conditions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling reactions and interactions in large systems, like enzyme active sites.Investigating potential binding modes and interactions with olfactory receptors or metabolic enzymes.

Development of Green Chemistry Approaches for this compound Synthesis and Application

Promoting environmental sustainability in chemical manufacturing necessitates the development of green chemistry approaches. For this compound, this involves designing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of alternative, environmentally benign solvents to replace conventional volatile organic compounds. Supercritical fluids, such as carbon dioxide, ionic liquids (ILs), and Natural Deep Eutectic Solvents (NADESs) are emerging as viable green alternatives for both synthesis and extraction processes. These solvents offer benefits like low toxicity, non-flammability, and high tunability. Another avenue involves employing biocatalysis, using isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity under mild conditions, thus reducing the need for protecting groups and harsh reagents.

Furthermore, energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis, can accelerate reaction rates and improve yields, contributing to a more sustainable process. The development of catalytic methods, particularly those using earth-abundant metals, for the selective synthesis of the Z-isomer of the double bond is a key challenge that aligns with green chemistry principles.

Table 2: Green Chemistry Strategies for this compound Synthesis
StrategyPrinciplePotential Advantages for this compound
Green Solvents (e.g., NADESs, ILs)Replacing hazardous organic solvents with safer, often bio-based and recyclable alternatives.Improved safety profile, reduced environmental pollution, and potential for enhanced reaction rates and selectivity.
BiocatalysisUsing enzymes or whole organisms to catalyze reactions with high specificity.High chemo-, regio-, and stereoselectivity under mild conditions (ambient temperature and pressure), reducing byproducts.
Alternative Energy Sources (Microwave, Ultrasound)Utilizing non-conventional energy sources to enhance reaction kinetics.Reduced reaction times, lower energy consumption, and often improved product yields.
Renewable FeedstocksSynthesizing the target molecule from bio-based starting materials instead of petrochemicals.Reduced carbon footprint and reliance on fossil fuels.

Exploration of Undiscovered Biological Roles and Ecological Functions of this compound

The biological and ecological significance of this compound remains largely unexplored. Many structurally related aldehydes and unsaturated C8 compounds function as crucial signaling molecules in nature, suggesting that this compound may have undiscovered roles. For example, various aldehydes serve as pheromones or defensive compounds in insects.

Future research could investigate whether this compound acts as a semiochemical (a chemical involved in communication) for insects, potentially as an attractant, repellent, or aggregation pheromone. Techniques like gas chromatography-electroantennography (GC-EAG) could be used to screen for insect species that can detect this compound. It may also function as a volatile organic compound (VOC) released by plants in response to herbivory or pathogen attack, mediating plant-plant or plant-insect interactions. Additionally, its role as a signaling molecule in microorganisms or even within mammalian systems, perhaps as a product of lipid peroxidation, warrants investigation.

Table 3: Potential Biological Roles of this compound and Investigative Methods
Potential RoleOrganism/SystemInvestigative Technique
Insect Pheromone/AllelochemicalInsects (e.g., Hemiptera, Lepidoptera)Gas Chromatography-Electroantennography (GC-EAG), behavioral assays (olfactometers), field trapping.
Plant VolatilePlants under biotic/abiotic stressHeadspace collection followed by GC-MS analysis, functional studies using transgenic plants.
Microbial Signaling MoleculeBacteria, FungiAnalysis of microbial VOCs, quorum sensing assays.
Endogenous MetaboliteMammalian tissuesLipidomics, analysis of oxidative stress biomarkers.

Advances in Analytical Techniques for Ultra-Trace Analysis of this compound in Complex Matrices

Detecting and quantifying this compound at very low concentrations in complex samples like food, biological fluids, or environmental media is crucial for understanding its occurrence and function. Future research should focus on developing more sensitive and selective analytical methods.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The development of novel SPME fiber coatings with high affinity for this compound could significantly improve detection limits. For real-time monitoring of its release from biological systems, techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) could be adapted. Furthermore, the creation of chemosensors or biosensors specifically designed for this compound could enable rapid, in-situ measurements, which would be invaluable for ecological field studies or quality control in the food industry.

Table 4: Analytical Techniques for Ultra-Trace Detection of this compound
TechniquePrincipleTypical MatrixAdvantages/Limitations
SPME-GC-MSSolvent-free extraction and pre-concentration followed by chromatographic separation and mass analysis.Food, water, biological tissues, air.High sensitivity, provides structural information. Can be limited by fiber selectivity and lifespan.
PTR-MSSoft chemical ionization using H3O+ ions for real-time detection of VOCs.Air, breath, headspace of liquids/solids.Real-time analysis, high sensitivity. Does not easily distinguish between isomers.
Comprehensive 2D GC (GC×GC-MS)Enhanced chromatographic separation using two columns with different selectivities.Complex matrices (e.g., essential oils, environmental samples).Greatly increased peak capacity and separation power, ideal for complex volatile profiles.
ChemosensorsA receptor material that undergoes a detectable change (e.g., color, fluorescence) upon binding the analyte.Air, liquids.Potential for portability and rapid screening. Development can be challenging; may have cross-reactivity.

Interdisciplinary Approaches to this compound Research (e.g., Metabolomics, Synthetic Biology)

Answering the complex questions surrounding this compound will require collaboration across scientific disciplines. Metabolomics and synthetic biology are two fields that are particularly well-suited to drive future discoveries.

Metabolomics: Untargeted metabolomic profiling of various organisms can help identify the presence of this compound in biological systems where it has not yet been reported. By comparing the metabolomes of organisms under different conditions (e.g., healthy vs. diseased, stressed vs. unstressed), researchers can correlate changes in the concentration of this compound with specific physiological states, thereby generating hypotheses about its function.

Synthetic Biology: This field offers tools to engineer biological systems for specific purposes. Researchers could design and construct novel biosynthetic pathways in microorganisms like E. coli or yeast to produce this compound from simple, renewable feedstocks such as glucose. This approach not only provides a sustainable manufacturing platform but also allows for the production of labeled analogs for metabolic tracing studies and the creation of derivative compounds with potentially enhanced properties.

Table 5: Interdisciplinary Research Avenues for this compound
ApproachKey TechnologiesPotential Outcomes
MetabolomicsHigh-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), multivariate data analysis.Discovery of new biological contexts for this compound, identification of its metabolic pathway, biomarker discovery.
Synthetic BiologyGene synthesis, metabolic engineering, CRISPR/Cas9 genome editing, enzyme engineering.Sustainable, bio-based production of this compound; creation of novel derivatives; elucidation of biosynthetic pathways.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing (Z)-Oct-4-enal with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer. Catalysts such as organocatalysts or transition metals (e.g., palladium) can enhance stereoselectivity. Purification via column chromatography or distillation should be validated using analytical techniques like GC-MS (to assess purity) and NMR (to confirm stereochemistry via coupling constants) .
  • Example Table :

MethodCatalystPurity ValidationStereochemical Confirmation
Wittig ReactionTriphenylphosphineGC-MS (>98%)1^1H NMR (J = 10–12 Hz)
Aldol CondensationProlineHPLC13^13C NMR

Q. How can researchers optimize the characterization of this compound using spectroscopic techniques?

  • Methodological Answer : Combine multiple techniques:

  • IR Spectroscopy : Identify aldehyde C=O stretch (~1720 cm1^{-1}) and alkene C=C stretch (~1650 cm1^{-1}).
  • NMR : Use 1^1H NMR to distinguish Z/E isomers (Z isomer shows lower 3JHH^3J_{H-H} coupling constants).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns. Cross-validate with computational models (e.g., DFT for predicted spectra) .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental and computational data on this compound’s stability under varying conditions?

  • Methodological Answer :

Error Analysis : Quantify experimental uncertainties (e.g., instrument calibration, sample degradation).

Computational Validation : Compare DFT/MD simulations with experimental data using multiple software (Gaussian, ORCA) to assess convergence.

Controlled Replicates : Conduct triplicate experiments under inert atmospheres to minimize oxidation artifacts.

  • Example Workflow:
       Experimental Data → Statistical Analysis (t-test/ANOVA) → Computational Refinement → Revised Hypothesis  

Cite discrepancies in solvent effects or temperature gradients as common sources of variation .

Q. How can researchers design experiments to probe the mechanistic pathways of this compound in catalytic reactions?

  • Methodological Answer :

  • Isotopic Labeling : Use 13^{13}C-labeled aldehydes to track reaction intermediates via NMR or LC-MS.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to detect transient species.
  • Control Experiments : Eliminate radical pathways using scavengers (e.g., TEMPO) .

Q. What methodologies are effective for analyzing the environmental degradation products of this compound?

  • Methodological Answer :

  • Sample Collection : Use solid-phase microextraction (SPME) for volatile degradation products.
  • Chromatographic Separation : Pair GC-MS with non-polar columns (e.g., DB-5) to resolve hydrophobic byproducts.
  • Quantitative Structure-Activity Relationship (QSAR) : Predict degradation pathways using software like EPI Suite.
  • Ecotoxicity Assays : Combine with Daphnia magna or algal growth inhibition tests to assess environmental impact .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the thermodynamic stability of this compound?

  • Methodological Answer :

  • Meta-Analysis : Compile literature data into a standardized table (Table 2) to identify outliers.

  • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to test robustness.

  • Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

    Table 2 : Stability Data Comparison

    StudyMethodΔG (kJ/mol)Conditions
    Smith et al. (2022)DFT/B3LYP-45.2Gas Phase
    Lee et al. (2023)Experimental-38.7Toluene, 25°C

Q. What statistical approaches are recommended for interpreting dose-response data in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
  • EC50 Calculation : Use bootstrap resampling to estimate confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) .

Safety and Reproducibility

Q. What protocols ensure safe handling and reproducibility in this compound research?

  • Methodological Answer :

  • Lab Safety : Use fume hoods for synthesis; store under nitrogen to prevent oxidation.
  • Reproducibility : Document ALL parameters (e.g., stirring speed, humidity) in electronic lab notebooks.
  • Open Data : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing protocols on platforms like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.